

Physical properties of 4-Bromo-6-methyl-1H-indole (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Bromo-6-methyl-1H-indole

Cat. No.: B1292435

[Get Quote](#)

Technical Guide: Physicochemical Properties of 4-Bromo-6-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the known physical properties of the heterocyclic compound **4-Bromo-6-methyl-1H-indole**, with a focus on its melting point and solubility. Due to the limited availability of experimentally determined data for this specific molecule in public literature, this guide also furnishes detailed, standardized experimental protocols for the determination of these critical parameters. Furthermore, predicted physicochemical data are presented, and for comparative purposes, the experimental melting point of a closely related isomer is included. This document also explores the broader context of bromoindoles' biological significance, illustrating a relevant signaling pathway to underscore their potential in drug discovery.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds. The strategic placement of substituents, such as halogens and alkyl groups, on the indole ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule. **4-Bromo-6-methyl-**

1H-indole is one such derivative with potential applications in the development of novel therapeutic agents. Accurate knowledge of its physical properties, such as melting point and solubility, is fundamental for its synthesis, purification, formulation, and biological screening.

Physicochemical Properties

While specific, experimentally verified data for the melting point and solubility of **4-Bromo-6-methyl-1H-indole** are not readily available in the reviewed scientific literature, several predicted properties and data from a close structural isomer offer valuable insights.

Data Presentation

The following table summarizes the available quantitative data for **4-Bromo-6-methyl-1H-indole** and a related isomer. It is crucial to note that most data for the target compound are predicted and should be confirmed through experimental validation.

Property	4-Bromo-6-methyl-1H-indole	4-Bromo-3-methyl-1H-indole (Isomer)	Data Type
Melting Point	Not available	79-80 °C	Experimental
Boiling Point	328.8 ± 22.0 °C	Not available	Predicted
Solubility	No data available	Not available	-
Density	1.563 ± 0.06 g/cm ³	Not available	Predicted
pKa	16.43 ± 0.30	Not available	Predicted
LogP	3.239	Not available	Predicted

Data for 4-Bromo-3-methyl-1H-indole is sourced from supporting information of a peer-reviewed publication and is provided for comparative purposes only.

Experimental Protocols

To facilitate the empirical determination of the physical properties of **4-Bromo-6-methyl-1H-indole**, the following standard laboratory protocols are provided.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Principle: The melting point is determined by heating a small, powdered sample of the compound in a capillary tube and observing the temperature range over which the solid transitions to a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** Ensure the sample of **4-Bromo-6-methyl-1H-indole** is completely dry. If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
- **Measurement:**
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the melting range.

- For an accurate measurement, heat the block rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point of the sample.
- Purity Confirmation: To confirm the identity and purity, a mixed melting point determination can be performed. Mix the sample with a known pure standard. If there is no depression in the melting point, the sample is likely pure and identical to the standard.

Determination of Solubility

Solubility is a key parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.

Principle: The solubility of a compound is assessed by observing its ability to form a homogeneous solution with a given solvent at a specified concentration. A series of solvents with varying polarities are typically used to create a solubility profile.

Apparatus:

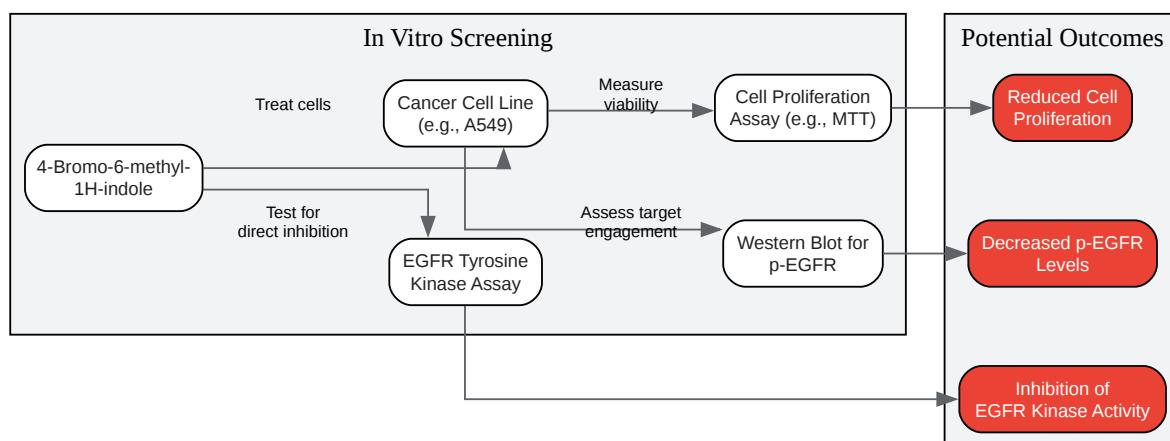
- Small test tubes
- Vortex mixer
- Graduated pipettes or micropipettes
- Analytical balance

Procedure:

- **Solvent Selection:** A standard panel of solvents should be used, including but not limited to:
 - Water (or aqueous buffer at physiological pH)
 - Ethanol

- Methanol
- Acetone
- Dichloromethane (DCM)
- Dimethyl sulfoxide (DMSO)
- N,N-Dimethylformamide (DMF)
- Qualitative Assessment:
 - Place approximately 1-2 mg of **4-Bromo-6-methyl-1H-indole** into a small test tube.
 - Add 1 mL of the selected solvent.
 - Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
 - Visually inspect the solution against a dark background to determine if the solid has completely dissolved.
 - Classify the solubility as "soluble," "partially soluble," or "insoluble."
- Quantitative Assessment (if required):
 - Prepare a series of vials with a known, increasing amount of the compound.
 - Add a fixed volume of the solvent to each vial.
 - Agitate the vials until equilibrium is reached (this may require several hours).
 - Analyze the clear supernatant by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

Biological Context and Signaling Pathways

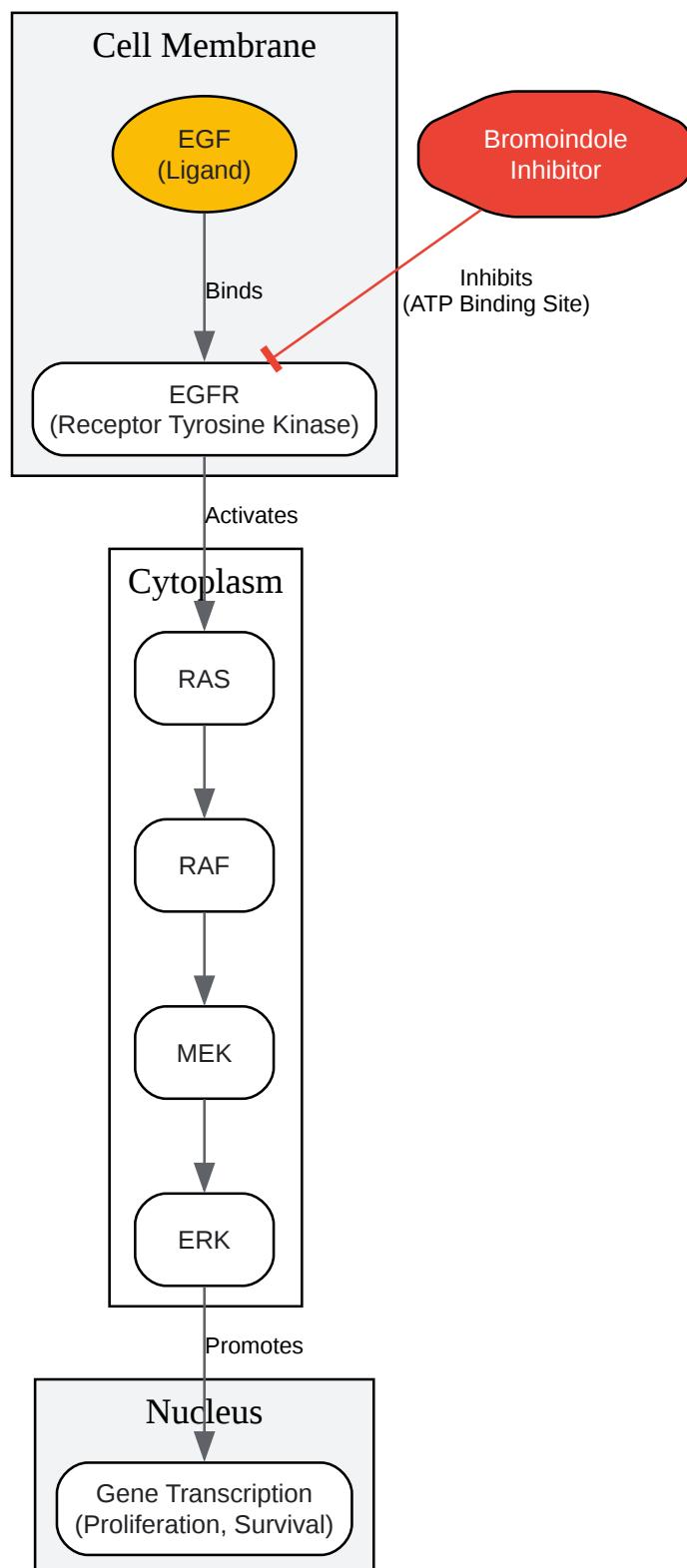

Bromoindole derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[\[1\]](#)[\[2\]](#)[\[3\]](#) One of the well-documented

mechanisms of action for some anticancer indole derivatives is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).

The inhibition of the EGFR signaling pathway is a clinically validated strategy in oncology. Overactivation of this pathway can lead to uncontrolled cell proliferation, survival, and metastasis.

EGFR Signaling Pathway Inhibition Workflow

The following diagram illustrates the logical workflow of how a bromoindole derivative might be screened for its inhibitory effect on the EGFR signaling pathway.



[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the inhibitory effect of **4-Bromo-6-methyl-1H-indole** on the EGFR pathway.

Simplified EGFR Signaling Pathway

This diagram depicts a simplified representation of the EGFR signaling cascade and the point of inhibition by a hypothetical inhibitor.

[Click to download full resolution via product page](#)

Caption: Simplified EGFR signaling pathway and the inhibitory action of a bromoindole compound.

Conclusion

While experimental data on the physical properties of **4-Bromo-6-methyl-1H-indole** remain to be fully elucidated in accessible literature, this guide provides the necessary framework for its characterization. The presented protocols for determining melting point and solubility are robust and widely applicable. The predicted physicochemical properties and data from a closely related isomer serve as a valuable starting point for researchers. Furthermore, the exploration of the biological context of bromoindoles, particularly their potential as EGFR inhibitors, highlights the importance of this compound class in modern drug discovery efforts. It is recommended that the protocols outlined herein be utilized to establish a definitive physicochemical profile for **4-Bromo-6-methyl-1H-indole** to facilitate its further development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpn.org [rjpn.org]
- To cite this document: BenchChem. [Physical properties of 4-Bromo-6-methyl-1H-indole (melting point, solubility)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1292435#physical-properties-of-4-bromo-6-methyl-1h-indole-melting-point-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com